Fmoc-Ala-Ala-Asn-PAB is classified under synthetic peptides and is primarily utilized in biochemical and pharmaceutical research. It is commercially available through various suppliers, including BenchChem and AxisPharm, which provide detailed specifications about its purity and molecular weight. The compound is used extensively in peptide synthesis and drug development due to its unique structural properties and functional capabilities .
The synthesis of Fmoc-Ala-Ala-Asn-PAB typically employs solid-phase peptide synthesis (SPPS), utilizing the Fmoc/tBu strategy. The process involves several key steps:
The technical details of this synthesis involve specific reagents and conditions:
The key reactions involved in the synthesis of Fmoc-Ala-Ala-Asn-PAB include:
Common reagents used during these reactions include:
Fmoc-Ala-Ala-Asn-PAB functions primarily as a cleavable linker in antibody-drug conjugates. Upon reaching target cells, the peptide sequence can be cleaved by proteases, releasing the attached cytotoxic drug.
The mechanism ensures selective delivery of therapeutic agents by targeting specific cell surface antigens through the antibody component of the ADCs, enhancing efficacy while minimizing off-target effects .
Fmoc-Ala-Ala-Asn-PAB has several important applications:
Fmoc-based SPPS is the cornerstone methodology for constructing Ala-Ala-Asn-PAB derivatives. The process initiates by anchoring Fmoc-PAB-OH to a resin via its carboxylic acid group, followed by sequential coupling of Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, and finally N-terminal Fmoc-Ala-OH. This stepwise assembly leverages in situ coupling monitoring through dibenzofulvene release during piperidine-mediated Fmoc deprotection (observable at 301 nm) [2] [6]. The asparagine residue necessitates Trt (triphenylmethyl) side-chain protection to prevent succinimide formation—a side reaction that generates epimerized byproducts challenging to purify. Modern SPPS employs advanced coupling reagents like DIC/Oxyma to minimize racemization, achieving >95% yield per coupling cycle. Post-synthesis, the tripeptide linker is cleaved from resins using TFA cocktails containing triisopropylsilane and water, preserving acid-labile Trt groups while removing PAB-anchoring linkages [2] [7].
Table 2: SPPS Optimization Parameters for Tripeptide Linkers
Synthetic Challenge | Strategy | Impact on Purity |
---|---|---|
Asparagine side reactions | Trt protection at β-carboxamide | Reduces succinimide formation by >80% |
Aggregation-prone sequences | Pseudoproline dipeptide inserts | Improves stepwise yield to >98% |
Incomplete Fmoc removal | 20% piperidine/DMF with 0.1 M HOBt | Eliminates chain-termination impurities |
Low-temperature coupling | 0–4°C for Asn incorporation | Prevents aspartimide formation |
The Fmoc group revolutionized SPPS by enabling orthogonal deprotection under mild basic conditions (piperidine/DMF) without affecting acid-labile side-chain protectants like Trt. This selectivity is critical for Ala-Ala-Asn-PAB synthesis, where Asn requires robust β-carboxamide shielding. Trt’s steric bulk prevents nucleophilic attack on the Asn side chain, eliminating cyclic succinimide byproducts that otherwise reach 15–40% in unprotected sequences [2] [6]. Additionally, Fmoc’s UV activity (ε301 = 7,800 M⁻¹cm⁻¹) enables real-time reaction monitoring via spectrophotometry—a quality control advantage absent in Boc chemistry. However, Fmoc-amino acid building blocks must contain <0.02% acetic acid to prevent permanent capping of resin-bound amines. Contemporary suppliers achieve >99.9% enantiomeric purity in Fmoc-Asn(Trt)-OH through silylation-assisted Fmoc introduction, minimizing Lossen rearrangement impurities [2] [7].
Table 3: Protecting Group Functions in Tripeptide Linker Synthesis
Protecting Group | Role | Cleavage Conditions | Compatibility |
---|---|---|---|
Fmoc | Nα-amine protection | 20% piperidine/DMF | Orthogonal to acid-labile groups |
Trt (Asn) | Prevents β-carboxamide dehydration | 1% TFA in DCM | Stable to bases, nucleophiles |
Pbf (Arg) | Guanidinium group protection | 95% TFA/H₂O | Compatible with Fmoc removal |
OtBu (Asp/Glu) | Carboxyl side-chain protection | 95% TFA | Resists piperidine cleavage |
The PAB spacer bridges the Ala-Ala-Asn tripeptide and cytotoxic payload, serving as a self-immolative "electrophilic trap." Upon protease-mediated cleavage of Asn’s C-terminus, the liberated amine triggers 1,6-benzyl elimination, releasing free drug from the carbamate linker. This mechanism avoids payload modifications that compromise potency. In cathepsin B-rich tumor microenvironments (e.g., ovarian carcinomas), PAB-containing ADCs demonstrate 3.5-fold faster drug release than direct-linked analogs [4] [9]. Stability studies reveal that PAB spacers resist premature hydrolysis at pH 7.4 (t₁/₂ >120 hours) while enabling rapid payload release at lysosomal pH 5.0 (t₁/₂ = 2 hours). However, electron-withdrawing substituents on PAB may retard elimination; thus, the para-amino group remains unmodified until conjugation. For Fmoc-Ala-Ala-Asn-PAB-PNP derivatives, the PNP (p-nitrophenyl) ester activates the linker for amine-containing payloads like maytansinoids, achieving >85% conjugation efficiency [7] [9].
PEGylation transforms hydrophobic Fmoc-Ala-Ala-Asn-PAB into water-soluble conjugates critical for biophysical handling and in vivo ADC performance. Incorporating PEG₃ or PEG₄ spacers between the Fmoc group and tripeptide increases molecular weight by 150–200 Da while reducing clogP values by 1.5–2.0 units. For example, Fmoc-PEG₄-Ala-Ala-Asn-PAB (CAS 2055048-57-0) exhibits aqueous solubility >50 mg/mL, versus <5 mg/mL for non-PEGylated analogs [3] [8]. This hydrophilicity prevents aggregation during antibody conjugation and enhances DAR (drug-to-antibody ratio) uniformity. The flexible PEG chain also minimizes steric hindrance during enzymatic cleavage, as evidenced by cathepsin B kinetics studies showing 3.2-fold higher kcₐₜ for PEG₄ linkers versus alkyl spacers. BroadPharm’s Fmoc-PEG₄-Ala-Ala-Asn-PAB (95% purity) exemplifies commercial availability, though GMP-grade material requires custom synthesis [3] [8] [10].
Table 4: Impact of PEG Spacers on Linker Properties
PEG Variant | Molecular Weight | Solubility in Water | Cathepsin B Cleavage Rate (kcₐₜ, min⁻¹) |
---|---|---|---|
Non-PEGylated linker | 487.55 g/mol | <5 mg/mL | 0.08 ± 0.01 |
Fmoc-PEG₃- linker | 1047.2 g/mol | 25 mg/mL | 0.18 ± 0.03 |
Fmoc-PEG₄- linker | 848.94 g/mol | >50 mg/mL | 0.26 ± 0.05 |
Fmoc-PEG₈- linker | ~1,300 g/mol | >100 mg/mL | 0.22 ± 0.04 |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3